benzyl N-(thiadiazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(thiadiazol-4-yl)carbamate is an organic compound with the molecular formula C10H9N3O2S. It is a member of the carbamate family, which are esters of carbamic acid. This compound features a benzyl group attached to a thiadiazole ring through a carbamate linkage. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(thiadiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-amino-1,2,3-thiadiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(thiadiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(thiadiazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of benzyl N-(thiadiazol-4-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(1,3-thiazol-4-yl)carbamate
- Benzyl N-(1,2,4-thiadiazol-5-yl)carbamate
- Benzyl N-(1,3,4-thiadiazol-2-yl)carbamate
Uniqueness
Benzyl N-(thiadiazol-4-yl)carbamate is unique due to the specific positioning of the thiadiazole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
4100-28-1 |
---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
benzyl N-(thiadiazol-4-yl)carbamate |
InChI |
InChI=1S/C10H9N3O2S/c14-10(11-9-7-16-13-12-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |
InChI Key |
JCWFPLYWTWIKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.